N-Ethylisonicotinamide
Overview
Description
“N-Ethylisonicotinamide” is a chemical compound. It is also known as "2-Bromo-N-ethylisonicotinamide" . It is an isomer of nicotinamide, which has the carboxamide group in the 3-position .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H9BrN2O . The ChemSpider ID is 25949953 . For a detailed molecular structure, you may refer to resources like ChemSpider or MolView .Scientific Research Applications
Antituberculous Effectiveness
N-Ethylisonicotinamide has been studied for its effectiveness in treating tuberculosis. A clinical investigation involving patients with pulmonary tuberculosis found that Alpha-ethyl-thioisonicotinamide (a related compound) showed significant influence on the clinical and bacteriologic evidence of pulmonary tuberculosis, particularly when used in conjunction with other antituberculous drugs. The results were most satisfactory when used in multiple drug regimens (Kang, 1960).
Neuroprotective Role
Ethyl-eicosapentanoic acid (Ethyl-EPA), which may have similarities to this compound in terms of its structure and function, has shown potential benefits in treating neuropsychiatric disorders. A study on bipolar disorder patients found that Ethyl-EPA treatment was associated with increased brain levels of N-acetylaspartate, suggesting a neurotrophic or neuroprotective role (Frangou et al., 2007).
Blood-Brain Barrier Permeability
Research on ethylmercury, which shares the ethyl- component with this compound, has provided insights into the permeability of compounds across the blood-brain barrier. It was found that ethylmercury-containing compounds can actively be transported across membranes, indicating the potential for similar behavior by this compound related compounds (Kern et al., 2019).
Melanoma Imaging
In the field of oncology, particularly melanoma imaging, [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, a compound similar to this compound, was developed for PET imaging of melanoma. This compound showed high tumor uptake and rapid body clearance, making it a promising candidate for clinical trials (Greguric et al., 2009).
Metabolic Pathways
The metabolism of ethionamide, a compound related to this compound, was examined in various species, revealing significant interconversion in vivo and identifying metabolites such as 2-ethylisonicotinamide. This research contributes to understanding the metabolic pathways and potential therapeutic applications of this compound related compounds (Johnston et al., 1967).
Chemoprevention
In cancer prevention, retinoids like N-ethylretinamide, which might be structurally similar to this compound, have been evaluated. Some retinoids show promise in chemoprevention, but more data are required for a comprehensive understanding of their efficacy (Miller et al., 2000).
Safety and Hazards
“N-Ethylisonicotinamide” may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Properties
IUPAC Name |
N-ethylpyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10-8(11)7-3-5-9-6-4-7/h3-6H,2H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJHKRBAZCHTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=NC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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